(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride

Catalog No.
S3667506
CAS No.
1820572-14-2
M.F
C4H10ClNO
M. Wt
123.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride

CAS Number

1820572-14-2

Product Name

(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride

IUPAC Name

(1S,2S)-2-aminocyclobutan-1-ol;hydrochloride

Molecular Formula

C4H10ClNO

Molecular Weight

123.58

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1

InChI Key

VIESMOHTDHXTQF-MMALYQPHSA-N

SMILES

C1CC(C1N)O.Cl

Canonical SMILES

C1CC(C1N)O.Cl

Isomeric SMILES

C1C[C@@H]([C@H]1N)O.Cl

Chemical Properties and Availability

Potential Applications

Scientific research on trans-2-Aminocyclobutanol hydrochloride is ongoing, but limited. Due to its specific structure, researchers are exploring its potential applications in various fields, including:

  • Organic synthesis: As a chiral building block for the synthesis of more complex molecules (CymitQuimica).
  • Medicinal chemistry: As a scaffold for the development of new drugs (J&W PharmLab: ).

(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride is a cyclic amino alcohol characterized by its unique four-membered ring structure. This compound features an amine group and a hydroxyl group attached to the cyclobutane ring, making it relevant in various chemical and biological contexts. The hydrochloride form indicates that it is in the salt form, which often enhances its solubility and stability in aqueous solutions.

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or be converted into ethers through reactions with alkyl halides.
  • Enzymatic Reactions: In biological systems, this compound may participate in enzyme-mediated reactions, such as those involving amino acid metabolism or neurotransmitter synthesis

    (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride exhibits various biological activities, primarily due to its structural features:

    • Neurotransmitter Modulation: Compounds with similar structures often influence neurotransmitter systems, potentially acting as precursors or modulators for neurotransmitters like gamma-aminobutyric acid (GABA).
    • Antioxidant Properties: It may exhibit antioxidant activity, helping to neutralize free radicals in biological systems .
    • Antimicrobial Activity: Some cyclic amino alcohols have shown potential antimicrobial effects against various pathogens .

Several methods can be employed to synthesize (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride:

  • Cyclization Reactions: Starting from linear precursors containing amine and alcohol functional groups, cyclization can occur under acidic or basic conditions to form the cyclic structure.
  • Chiral Catalysis: Utilizing chiral catalysts can help achieve the specific stereochemistry required for the (1S,2S) configuration.
  • Reduction Reactions: The compound may also be synthesized through the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride .

(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurological disorders.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Agriculture: Potential use in developing agrochemicals that target specific pests or diseases due to its biological activity .

Research on (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride's interactions with biomolecules is essential for understanding its mechanisms of action. Studies employing techniques such as:

  • Molecular Docking: To predict how the compound interacts with various receptors and enzymes.
  • High-throughput Screening: To evaluate its activity against a range of biological targets.
  • Structure-Activity Relationship Analysis: To identify modifications that enhance its biological efficacy or reduce toxicity .

(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
2-AminocyclopentanolFive-membered ringNeurotransmitter modulationLarger ring size influences reactivity
3-AminocyclobutanolFour-membered ringAntimicrobial propertiesDifferent stereochemistry affects activity
4-AminocyclohexanolSix-membered ringPotential analgesic effectsIncreased ring size alters pharmacokinetics

These compounds highlight the uniqueness of (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride in terms of its specific four-membered ring structure and associated biological activities. Its distinct stereochemistry and functional groups contribute to its unique reactivity and potential applications in medicinal chemistry.

Dates

Last modified: 08-20-2023

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